molecular formula C8H8Cl2FNO B2445347 2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one hydrochloride CAS No. 2044713-92-8

2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one hydrochloride

Cat. No. B2445347
CAS RN: 2044713-92-8
M. Wt: 224.06
InChI Key: RQSWVIFQLRMKJE-UHFFFAOYSA-N
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Description

“2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 2044713-92-8 . It has a molecular weight of 224.06 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClFNO.ClH/c9-8-5(7(12)4-11)2-1-3-6(8)10;/h1-3H,4,11H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.06 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-Amino-3-fluorobenzoic acid, a compound structurally related to 2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one hydrochloride, has been discussed for its potential applications in synthesis processes involving halogen compounds, oximes, and other heterocyclic compounds. The compound's relevance in acylation, oximation, and various chemical reactions showcases its versatility in chemical synthesis and analysis (Kollmar et al., 2003).

Anti-inflammatory Activity

  • Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, closely related to 2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one hydrochloride, have shown potential anti-inflammatory activity. These compounds, due to their structural composition and the presence of fluorine, have demonstrated enhanced solubility and potential inhibitory effects on LPS-induced NO secretion, hinting at their utility in medical research and pharmaceutical development (Sun et al., 2019).

Synthesis and Anticancer Activity

  • 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, which shares structural similarities with 2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one hydrochloride, has been synthesized and studied for its potential in cancer treatment. The synthesis method and structural analysis of the compound highlight its significance in developing new therapeutic agents (Liu Ying-xiang, 2007).

Molecular Geometry and Chemical Reactivity Studies

  • The study of molecular geometry and chemical reactivity of compounds like 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, closely related to the compound , provides insight into their chemical properties, active sites, and potential applications in various chemical and pharmaceutical fields (Satheeshkumar et al., 2017).

Palladium Catalyzed C-H Halogenation

  • The use of palladium catalyzed C-H halogenation in synthesizing compounds like (6-Amino-2-chloro-3-fluorophenyl)methanol demonstrates advancements in chemical synthesis methodologies. This method offers advantages like milder conditions, higher yields, and better selectivity, which are crucial for the efficient synthesis of complex compounds, including those structurally related to 2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one hydrochloride (Xiuyun Sun et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-1-(2-chloro-3-fluorophenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO.ClH/c9-8-5(7(12)4-11)2-1-3-6(8)10;/h1-3H,4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSWVIFQLRMKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one hydrochloride

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